An In-Depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OMe)
An In-Depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OMe)
Abstract
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, commonly abbreviated as Boc-L-Lys-OMe, is a pivotal chiral building block derived from the essential amino acid L-lysine. This derivative features three key functional groups engineered for strategic chemical synthesis: an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group, a methyl ester at the C-terminus, and a free, nucleophilic ε-amino group on the side chain. This unique orthogonal protection scheme makes it an invaluable reagent in solid-phase peptide synthesis (SPPS), peptidomimetic design, and the development of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, reactivity, applications, and handling protocols, intended for researchers and professionals in organic chemistry and drug development.
Nomenclature and Chemical Structure
Correctly identifying this molecule is critical, as several isomers exist. The structure discussed herein is specifically the α-amino protected derivative.
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IUPAC Name: (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
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Common Abbreviations: Boc-Lys-OMe, Boc-L-Lysine methyl ester
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CAS Number: 55757-60-3 (for the hydrochloride salt)[1]
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Molecular Formula: C₁₂H₂₄N₂O₄ (Free Base), C₁₂H₂₅ClN₂O₄ (Hydrochloride Salt)
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Molecular Weight: 260.33 g/mol (Free Base), 296.79 g/mol (Hydrochloride Salt)[1]
Caption: Chemical structure of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate.
Physicochemical Properties
The physical properties of Boc-Lys-OMe are essential for its handling, storage, and use in various reaction conditions. The compound is typically supplied as its hydrochloride salt to improve stability and handling.
| Property | Value (Hydrochloride Salt unless noted) | Reference |
| Appearance | White to off-white solid/powder | [2] |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | |
| Molecular Weight | 296.79 g/mol | [1] |
| Density | 1.056 g/cm³ (Free Base, Predicted) | [1] |
| Boiling Point | 404.4 °C at 760 mmHg (Free Base, Predicted) | [1] |
| Flash Point | 198.4 °C (Free Base, Predicted) | [1] |
| Solubility | Soluble in methanol, DMF, dichloromethane | [3] |
| Storage Conditions | 0 to -20 °C, under inert atmosphere, desiccated | [1][4] |
Spectral Analysis for Structural Elucidation
Confirmation of the structure and purity of Boc-Lys-OMe relies on standard spectroscopic techniques. The following data represent expected outcomes for the hydrochloride salt.
4.1 ¹H NMR Spectroscopy The proton NMR spectrum provides unambiguous confirmation of the structure by identifying all unique proton environments.
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δ ~ 4.1 ppm (m, 1H): The α-proton (-CH -NHBoc), shifted downfield due to the deshielding effects of the adjacent ester and protected amine.
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δ ~ 3.7 ppm (s, 3H): The methyl ester protons (-COOCH₃ ), appearing as a sharp singlet.
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δ ~ 2.9 ppm (t, 2H): The ε-methylene protons (-CH₂ -NH₃⁺), significantly deshielded by the adjacent ammonium group.
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δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a hallmark signal.[5]
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δ ~ 1.3-1.9 ppm (m, 6H): The remaining three methylene groups (β, γ, δ) of the lysine side chain, which appear as complex multiplets.
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Broad signals: Protons associated with the α-NHBoc and ε-NH₃⁺ groups are often broad and may exchange with D₂O.
4.2 Infrared (IR) Spectroscopy IR spectroscopy is used to verify the presence of key functional groups.
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~3000-3300 cm⁻¹: N-H stretching vibrations from the α-amide and the ε-ammonium group.
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~2800-3000 cm⁻¹: C-H stretching from aliphatic chains.
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~1740 cm⁻¹: A strong, sharp C=O stretch characteristic of the methyl ester.[6]
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~1700 cm⁻¹: A strong C=O stretch from the urethane carbonyl of the Boc group.
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~1520 cm⁻¹: N-H bending vibration (Amide II band).
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~1160-1250 cm⁻¹: C-O stretching vibrations from the ester and carbamate moieties.
4.3 Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected ion would be for the free base (after loss of HCl).
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Expected [M+H]⁺: m/z = 261.18
Chemical Reactivity and Stability
5.1 Key Reactive Centers The utility of Boc-Lys-OMe stems from the differential reactivity of its functional groups.
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ε-Amino Group: The primary amine on the side chain is a potent nucleophile. It is the intended site of reaction for conjugating molecules, forming amide bonds, or undergoing reductive amination after the main peptide chain has been synthesized.
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α-Amino Group (Boc-Protected): The Boc group is a robust protector that is stable to a wide range of nucleophilic and basic conditions used in peptide synthesis. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for selective deprotection without disturbing other protecting groups like Fmoc or Cbz.
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Methyl Ester: The C-terminal ester can be hydrolyzed (saponified) under basic conditions (e.g., LiOH, NaOH) to yield the free carboxylic acid, Boc-Lys-OH.
5.2 Orthogonal Protection Strategy The molecule is a prime example of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allowing for selective modification at different sites of a complex molecule.
Caption: Selective deprotection pathways for Boc-Lys-OMe.
5.3 Stability and Storage Boc-Lys-OMe is a combustible solid that is sensitive to heat and moisture.[7]
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Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]
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Temperature: Refrigeration at 0°C or freezing at -20°C is recommended to minimize degradation.[1][4]
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Handling: Avoid prolonged exposure to atmospheric moisture, which can lead to hydrolysis of the ester or compromise the integrity of the compound.
Applications in Research and Development
6.1 Solid-Phase Peptide Synthesis (SPPS) The primary application of Boc-Lys-OMe is in peptide synthesis.[3] While typically Fmoc-protected amino acids are used in modern SPPS, Boc-protected derivatives are crucial for specific applications, such as synthesizing peptides with a C-terminal methyl ester or for use in solution-phase synthesis. The true value lies in using its counterpart, Fmoc-Lys(Boc)-OH, where the free α-amino group is used for peptide chain elongation, leaving the Boc-protected side chain available for later modification. However, Boc-Lys-OMe itself is valuable for creating dipeptides or short segments in solution.
The key utility is the ability to deprotect the ε-amino group on the lysine side chain after peptide assembly to attach other molecules.
Caption: Workflow for lysine side-chain modification using a Boc-protected strategy.
6.2 Bioconjugation and Drug Delivery The nucleophilic ε-amino group serves as a chemical handle for bioconjugation.[3] Researchers can attach a wide array of functionalities to a lysine residue within a peptide or protein, including:
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Fluorescent Dyes: For imaging and diagnostic applications.
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Polyethylene Glycol (PEG): To improve the pharmacokinetic profile (PEGylation).
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Cytotoxic Drugs: To create antibody-drug conjugates (ADCs) or peptide-drug conjugates.
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Affinity Ligands: For use in purification or targeted delivery systems.[3]
Safety and Handling
It is essential to consult the Safety Data Sheet (SDS) before handling this chemical. The hydrochloride salt is classified as harmful if swallowed.
| GHS Information | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
Recommended Handling Procedures:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
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Fire Safety: Classified as a combustible solid (Storage Class 11). Keep away from ignition sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).
Conclusion
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a highly versatile and strategically designed lysine derivative. Its orthogonal protection scheme, featuring an acid-labile α-Boc group and a reactive ε-amino group, provides chemists with precise control over complex synthetic pathways. Its primary role as a building block in peptide synthesis, bioconjugation, and drug discovery underscores its importance in modern chemical and biomedical research. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
- Benchchem. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
- MedChemExpress. (n.d.). (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid.
- Sigma-Aldrich. (n.d.). (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Product Page.
- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
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Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link].
- ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- CymitQuimica. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
- ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
- Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from University of Colorado Boulder, Department of Chemistry website.
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NIST. (n.d.). Hexanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
- ChemRxiv. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules.
- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid Product Page.
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